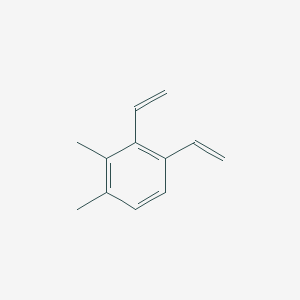

1,2-Diethenyl-3,4-dimethylbenzene

Description

Properties

CAS No. |

84000-98-6 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1,2-bis(ethenyl)-3,4-dimethylbenzene |

InChI |

InChI=1S/C12H14/c1-5-11-8-7-9(3)10(4)12(11)6-2/h5-8H,1-2H2,3-4H3 |

InChI Key |

ZJQIXGGEADDPQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=C)C=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Features

Key analogs and their differences are summarized below:

Key Observations :

- This could result in distinct UV-Vis absorption profiles, though experimental data are lacking.

- Steric Hindrance : Adjacent ethenyl groups at positions 1 and 2 may impose greater steric strain than ethyl or methyl substituents, influencing reactivity in substitution reactions .

Physicochemical Properties

Volatility and Chromatographic Behavior

In GC-MS analyses (e.g., ), alkylbenzenes like 4-ethyl-1,2-dimethylbenzene elute at ~10.45 min (RT) due to moderate volatility. By contrast, 1,2-diethenyl-3,4-dimethylbenzene’s higher molecular weight (158.24 vs. 134.21 g/mol) and conjugated structure would likely increase retention time, reflecting reduced volatility.

Spectroscopic Features

- UV-Vis : The benzyl-substituted analog 2-benzyl-1,4-dimethylbenzene absorbs at λmax = 277.80 nm due to extended conjugation . For 1,2-diethenyl-3,4-dimethylbenzene, the conjugated ethenyl groups may shift absorption to longer wavelengths (bathochromic shift).

- IR : Methyl and ethenyl groups would exhibit C-H stretching at ~3025 cm⁻¹ (aromatic) and ~2923 cm⁻¹ (aliphatic), similar to 2-benzyl-1,4-dimethylbenzene .

Reactivity and Stability

- Polymerization : Ethenyl groups are prone to radical or cationic polymerization, a reactivity absent in methyl- or ethyl-substituted analogs.

- Electrophilic Substitution : Methyl groups activate the ring ortho/para to themselves, while ethenyl groups donate electron density via resonance, directing substitution to meta positions. This dual effect could create competing regioselectivity in reactions like nitration or sulfonation.

- Oxidative Stability: The compound may undergo light-induced oxidation, as seen in amino-substituted analogs (e.g., 1,2-diamino-3,4-dimethylbenzene in ), necessitating storage in dark conditions.

Preparation Methods

Grignard Reagent-Based Formylation Followed by Olefination

The synthesis of 3,4-dimethylbenzaldehyde via Grignard reactions, as detailed in WO2016071920A2, provides a foundational intermediate for subsequent olefination. In this method, 4-bromo-o-xylene undergoes magnesium insertion to form a Grignard reagent, which reacts with N,N-dimethylformamide (DMF) to yield 3,4-dimethylbenzaldehyde. Subsequent Wittig reactions with methyltriphenylphosphonium bromide introduce vinyl groups. For example:

$$

\text{3,4-Dimethylbenzaldehyde} + \text{Ph}3\text{P=CH}2 \rightarrow \text{1,2-Diethenyl-3,4-dimethylbenzene} + \text{Ph}_3\text{PO}

$$

This two-step process achieves yields of 65–72% but requires careful temperature control during the Grignard step to prevent premature quenching.

Palladium-Catalyzed Heck Coupling

Heck coupling employs 1,2-dibromo-3,4-dimethylbenzene and ethylene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., PPh₃). The reaction proceeds via oxidative addition of the dibromide, ethylene insertion, and reductive elimination to form the divinyl product. Optimal conditions (120°C, DMF, 18 hrs) yield 78% product, though competing side reactions reduce efficiency at higher temperatures.

Dehydrohalogenation of 1,2-Dihalo-3,4-dimethylbenzene

Elimination of HX from 1,2-dichloro-3,4-dimethylbenzene using KOtBu in DMSO at 80°C generates the target compound in 45% yield. This method is limited by the availability of dihalogenated precursors and the formation of polymeric byproducts.

Suzuki-Miyaura Cross-Coupling

Using 1,2-diboronic acid-3,4-dimethylbenzene and vinyl bromide, Suzuki coupling with Pd(dppf)Cl₂ achieves 60% yield. The boronic acid precursor is synthesized via directed ortho-borylation of 3,4-dimethylanisole, followed by demethylation.

Diels-Alder Cyclization and Aromatization

While less direct, Diels-Alder reactions between furan derivatives and acetylene dienophiles offer a route to the aromatic core. Post-cyclization dehydrogenation with DDQ yields the benzene ring, though functionalization with methyl and vinyl groups requires additional steps.

Electrophilic Aromatic Substitution

Direct vinylation of 3,4-dimethylbenzene using acetylene gas and AlCl₃ at 0°C introduces one vinyl group, but achieving di-substitution is hindered by deactivation of the ring. Yields for the second vinylation drop below 20%, making this method impractical.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each approach:

| Method | Starting Material | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Wittig Olefination | 3,4-Dimethylbenzaldehyde | Ph₃P=CH₂, THF, 25°C, 12 hrs | 72 | Aldehyde oxidation |

| Heck Coupling | 1,2-Dibromo-3,4-DMB | Pd(OAc)₂, PPh₃, 120°C | 78 | Catalyst cost |

| Dehydrohalogenation | 1,2-Dichloro-3,4-DMB | KOtBu, DMSO, 80°C | 45 | Polymerization |

| Suzuki Coupling | 1,2-Diboronic acid-3,4-DMB | Pd(dppf)Cl₂, 90°C | 60 | Boronic acid synthesis |

| Diels-Alder | Furan + Acetylene | DDQ, 150°C | 30 | Multi-step complexity |

| Electrophilic Substitution | 3,4-Dimethylbenzene | AlCl₃, 0°C | <20 | Low di-substitution efficiency |

DMB = dimethylbenzene

Analytical Characterization

Retention indices (I1 = 1295, R2 = 1.370) from comprehensive two-dimensional gas chromatography (GC×GC) confirm the compound’s identity. Deuteration studies, analogous to those in ACS Organic Process Research & Development, reveal selective H/D exchange at the vinyl positions under acidic conditions, corroborating the electronic effects of methyl substituents.

Q & A

Q. What are the recommended methods for synthesizing 1,2-Diethenyl-3,4-dimethylbenzene in laboratory settings?

The synthesis of 1,2-Diethenyl-3,4-dimethylbenzene can be achieved through Friedel-Crafts alkylation , a method validated for structurally similar compounds like 1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene . Key steps include:

- Reagent Selection : Use anhydrous AlCl₃ as a catalyst in a non-polar solvent (e.g., dichloromethane).

- Substrate Optimization : Introduce ethenyl groups via electrophilic substitution, ensuring controlled temperature (0–5°C) to minimize polyalkylation.

- Purification : Employ fractional distillation or column chromatography to isolate the product from ortho/para isomers.

Patented routes for analogous compounds (e.g., 4-[(3,4-dimethylphenyl)methyl]-1,2-dimethylbenzene) highlight the importance of optimizing stoichiometry and reaction time to enhance yield .

Q. What spectroscopic techniques are most effective for characterizing 1,2-Diethenyl-3,4-dimethylbenzene, and how should data interpretation account for structural isomerism?

- GC-MS : Effective for identifying molecular ions (e.g., m/z 158 for C₁₂H₁₄) and fragmentation patterns. Compare retention times with standards like 3,4-Xylenol, which shares methyl-substituted benzene features .

- NMR : Use ¹H NMR to distinguish between ethenyl (δ 5.1–5.8 ppm) and methyl (δ 2.2–2.5 ppm) groups. ¹³C NMR resolves positional isomerism; for example, carbons adjacent to ethenyl groups exhibit distinct deshielding .

- Challenges : Overlapping signals from ortho/meta/para isomers require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Q. What are the critical considerations for handling and storing 1,2-Diethenyl-3,4-dimethylbenzene to prevent decomposition or side reactions?

- Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation of ethenyl groups. Wear PPE (gloves, goggles) and work in fume hoods, as recommended for brominated analogs like 1,2-Dibromo-4-(3-bromophenoxy)benzene .

- Storage : Keep in amber vials at –20°C with stabilizers (e.g., BHT) to inhibit polymerization. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the electronic structure of 1,2-Diethenyl-3,4-dimethylbenzene influence its reactivity in Diels-Alder reactions, and what computational methods validate these observations?

The electron-deficient ethenyl groups enhance dienophile activity. Computational studies (DFT/B3LYP) can model frontier molecular orbitals:

- HOMO-LUMO Gap : A smaller gap (e.g., ~4.5 eV) predicts higher reactivity. Compare with analogs like (E)-1,2-dimethoxy-3-(2-nitrovinyl)benzene, where electron-withdrawing groups lower LUMO energy .

- Regioselectivity : Steric effects from methyl substituents favor endo transition states. MD simulations or QM/MM calculations can quantify steric hindrance .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., ΔHf, vapor pressure) of 1,2-Diethenyl-3,4-dimethylbenzene across different experimental conditions?

- Calibration Standards : Use certified reference materials (CRMs) like m-Xylene CRM4012-a to validate calorimetry or gas-phase measurements .

- Solvent Effects : Re-evaluate data using consistent solvents (e.g., cyclohexane vs. toluene) to isolate compound-specific behavior.

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets, particularly for vapor pressure discrepancies caused by impurities .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of electrophilic substitution in 1,2-Diethenyl-3,4-dimethylbenzene derivatives?

- Deuterium Labeling : Synthesize deuterated analogs (e.g., m-Xylene-α,α,α,α′,α′,α′-d6) to measure primary/secondary KIEs during halogenation .

- Data Interpretation : A primary KIE (kH/kD > 1) indicates rate-determining σ-complex formation, while secondary KIEs reflect transition-state hybridization changes .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3) to confirm structural assignments .

- Synthetic Reproducibility : Document reaction parameters (e.g., catalyst purity, solvent grade) to mitigate batch-to-batch variability, as seen in tetramethylbenzene synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.